![molecular formula C15H16N2O B3978425 3-phenyl-N-4-pyridinylbutanamide](/img/structure/B3978425.png)
3-phenyl-N-4-pyridinylbutanamide
Vue d'ensemble
Description
3-phenyl-N-4-pyridinylbutanamide, commonly known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a small molecule drug that has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
PNU-282987 selectively binds to and activates α7 3-phenyl-N-4-pyridinylbutanamide, which are widely distributed in the central nervous system (CNS). Activation of α7 3-phenyl-N-4-pyridinylbutanamide leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive and behavioral processes. PNU-282987 has been shown to enhance synaptic plasticity, increase neurotrophic factor expression, and reduce neuroinflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have a range of biochemical and physiological effects in preclinical studies. It enhances synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is important for learning and memory. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. PNU-282987 has also been shown to reduce neuroinflammation and oxidative stress, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PNU-282987 is its high selectivity for α7 3-phenyl-N-4-pyridinylbutanamide, which reduces the risk of off-target effects. It also has good bioavailability and can easily cross the blood-brain barrier, making it suitable for CNS-related studies. However, one of the limitations of PNU-282987 is its relatively short half-life, which may require frequent dosing in animal studies. It is also important to note that the effects of PNU-282987 may vary depending on the experimental conditions and animal models used.
Orientations Futures
There are several future directions for the study of PNU-282987. One area of interest is its potential therapeutic applications in Alzheimer's disease, where it has shown promising results in improving cognitive function and reducing neuroinflammation. Another area of interest is its potential use in treating addiction, where it has been shown to reduce drug-seeking behavior in animal models. Further studies are also needed to investigate the long-term effects and safety of PNU-282987 in humans. Overall, PNU-282987 is a promising compound with a range of potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, anxiety, and addiction. It has also been investigated for its neuroprotective and anti-inflammatory properties. In preclinical studies, PNU-282987 has shown promising results in improving cognitive function, reducing inflammation, and promoting neurogenesis.
Propriétés
IUPAC Name |
3-phenyl-N-pyridin-4-ylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-5-3-2-4-6-13)11-15(18)17-14-7-9-16-10-8-14/h2-10,12H,11H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPWOJQLPSRPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=NC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.